6-Phenyl-7-azabicyclo[4.2.0]octane
Overview
Description
6-Phenyl-7-azabicyclo[4.2.0]octane is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Phenyl-7-azabicyclo[4.2.0]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships, and its implications in drug design.
Chemical Structure
This compound features a bicyclic structure that includes a nitrogen atom within a seven-membered ring, which contributes to its unique pharmacological profile. The phenyl group enhances its interaction with biological targets, making it a subject of various studies aimed at understanding its mechanism of action.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Analgesic Effects : Similar compounds have been tested for analgesic properties, suggesting that 6-phenyl derivatives may also possess pain-relieving capabilities .
- Antimicrobial Activity : The compound has shown promise in studies investigating antimicrobial agents, potentially effective against various pathogens.
- CNS Activity : Its structure suggests possible central nervous system interactions, which may lead to applications in treating neurological disorders.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring can significantly alter the compound's potency and selectivity for specific receptors.
- Nitrogen Positioning : The placement of the nitrogen atom within the bicyclic structure is crucial for maintaining activity and enhancing binding interactions with biological targets.
Case Studies and Research Findings
Several studies have explored the efficacy and mechanism of action of this compound:
- Analgesic Activity Study :
-
Antimicrobial Investigation :
- In vitro tests indicated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics.
- CNS Interaction Studies :
The mechanism through which this compound exerts its biological effects is still under investigation but may involve:
- Receptor Binding : The compound likely interacts with specific receptors in the brain and peripheral tissues, modulating neurotransmitter release and influencing pain pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes, contributing to its analgesic and anti-inflammatory effects.
Comparative Analysis
To better understand the potential applications of this compound, it is useful to compare it with similar compounds:
Compound Name | Biological Activity | Key Features |
---|---|---|
1-(3-Hydroxyphenyl)-6,7-dimethyl | Analgesic | Balanced antagonist profile |
N-(furan-2-ylmethyl)-2,6-dimethyloxane | Antimicrobial/Anticancer | Furan ring enhances reactivity |
2-Azabicyclo[2.2.2]octane | CNS activity | Improved solubility and metabolic stability |
Properties
IUPAC Name |
6-phenyl-7-azabicyclo[4.2.0]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-6-11(7-3-1)13-9-5-4-8-12(13)10-14-13/h1-3,6-7,12,14H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDORPEUJQLHRFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CN2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.